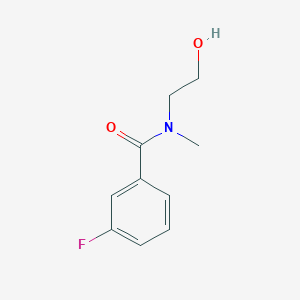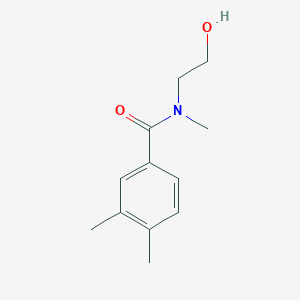
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and effects on biochemical and physiological processes have been investigated extensively.
作用機序
The mechanism of action of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cellular signaling and regulation. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
実験室実験の利点と制限
One advantage of using N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for more targeted and specific experiments. However, one limitation is that N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may not be effective in all cell types or in all disease models.
将来の方向性
There are several future directions for the study of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X. One potential direction is the investigation of its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, further studies are needed to fully understand its mechanism of action and effects on cellular signaling pathways. Finally, the development of more targeted and specific compounds based on the structure of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the reaction of 4-carbamoyl-3-chlorophenyl isocyanate with furan-3-carboxylic acid, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is then purified using column chromatography to obtain a pure product.
科学的研究の応用
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been used in various scientific research studies, particularly in the field of pharmacology. It has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been studied for its effects on cellular signaling pathways and its potential use as a tool for studying protein-protein interactions.
特性
IUPAC Name |
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-15-9-13(1-2-14(15)16(20)23)21-17(24)11-3-6-22(7-4-11)18(25)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYRGRMGUVPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C(=O)N)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)



![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
